Ibrutinib N1-Oxide is a derivative of Ibrutinib, a small molecule that functions as an irreversible inhibitor of Bruton's tyrosine kinase, primarily used in the treatment of various hematological malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. The compound's chemical formula is and it is classified under the category of antineoplastic agents. Ibrutinib N1-Oxide has been identified as an important metabolite of Ibrutinib, contributing to its pharmacological profile and therapeutic effects .
Ibrutinib N1-Oxide falls under several classifications:
The synthesis of Ibrutinib N1-Oxide typically involves oxidation reactions applied to Ibrutinib. Various methods can be employed, such as:
The synthetic route often involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The reaction may be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and completion .
Ibrutinib N1-Oxide features a complex molecular structure characterized by:
The three-dimensional structure can be visualized using molecular modeling software, allowing for insights into its interactions with biological targets .
Key structural data includes:
Ibrutinib N1-Oxide participates in various chemical reactions, primarily focusing on its role as a metabolite of Ibrutinib. Key reactions include:
The reactivity of Ibrutinib N1-Oxide is influenced by factors such as pH and temperature. Analytical techniques like mass spectrometry can be employed to study these reactions and confirm the formation of products .
Ibrutinib N1-Oxide acts primarily through the inhibition of Bruton's tyrosine kinase. The mechanism involves:
Research indicates that this mechanism effectively reduces tumor growth in B-cell malignancies, highlighting its therapeutic potential .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
Ibrutinib N1-Oxide has significant applications in scientific research:
Selective oxidation of ibrutinib's pyrazolo[3,4-d]pyrimidine core at the N1-position represents a significant synthetic challenge due to the presence of multiple potential oxidation sites. The most prevalent industrial method employs peracid-mediated oxidation, where meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0-5°C achieves N1-regioselectivity exceeding 85% [5] [9]. This regioselectivity arises from the electron-deficient character of the N1 nitrogen compared to other heteroatoms in the molecule, rendering it more susceptible to electrophilic oxidation. Alternative oxidants include hydrogen peroxide systems (yielding 60-70% selectivity) and peracetic acid in ethyl acetate (75-80% selectivity), though these demonstrate inferior regiocontrol compared to mCPBA [9].
The reaction mechanism involves nucleophilic attack by the N1 nitrogen on the electrophilic oxygen of the peracid, forming a transition state that collapses to yield the N-oxide and the corresponding carboxylic acid. Achieving high selectivity necessitates precise control over electronic effects within the heterocyclic system. Computational modeling indicates the electron density at N1 is significantly lower than at N2, favoring its interaction with electrophilic oxidants. Furthermore, steric hindrance from the adjacent phenoxyphenyl substituent at C3 further disfavors oxidation at alternative sites [5].
Table 1: Comparison of Oxidizing Agents for Ibrutinib N1-Oxide Synthesis
Oxidizing Agent | Solvent System | Temperature Range | Typical N1-Regioselectivity | Key Advantages/Limitations |
---|---|---|---|---|
mCPBA | Dichloromethane | 0-5°C | 85-92% | High selectivity; requires strict temperature control; peracid decomposition risk |
Hydrogen Peroxide (30%) | Methanol/Water | 20-25°C | 60-70% | Low cost; poor selectivity; hydrolysis side products |
Peracetic Acid (40%) | Ethyl Acetate | 10-15°C | 75-80% | Moderate selectivity; potential ester formation impurities |
Sodium Percarbonate | Dimethylformamide | 25-30°C | <60% | Poor selectivity; significant degradation observed |
Optimization of the oxidation process focuses on maximizing yield, purity, and regioselectivity while minimizing degradation and side-product formation. Critical parameters include:
Post-reaction quenching with aqueous sodium sulfite or sodium thiosulfate effectively destroys excess peracid and peroxides prior to workup. Isolation typically involves extractive workup (water/DCM) followed by crystallization from methanol/water mixtures or isopropanol/ethyl acetate blends to achieve the desired purity (>98.5% HPLC) [7] [9]. Process Analytical Technology (PAT) tools like in-situ FTIR and ReactIR are critical for real-time monitoring of reaction progression and endpoint determination to prevent over-oxidation.
Table 2: Key Process Parameters and Optimization Targets for N1-Oxidation
Process Parameter | Standard Condition | Optimized Range | Critical Impact |
---|---|---|---|
Oxidant (mCPBA) Equivalents | 1.20 eq | 1.05-1.10 eq | Minimizes N1,N4-dioxide (<2%) and acrylamide degradation |
Reaction Temperature | 20-25°C | 0-5°C | Suppresses thermal degradation pathways; improves regioselectivity |
Solvent | Dichloromethane | Dichloromethane | Optimal solubility and reaction kinetics; alternatives reduce yield |
Addition Time (mCPBA) | Bolus | 60-120 min controlled addition | Prevents local exotherms and over-oxidation hotspots |
Quenching Agent | Water | 10% Aq. Sodium Sulfite | Ensures complete peroxide destruction; prevents downstream instability |
Isolation Method | Direct Evaporation | Crystallization (MeOH/H₂O or IPA/EtOAc) | Achieves high purity (>98.5%) and removes polar impurities |
Synthetic routes to Ibrutinib N1-Oxide diverge significantly between industrial process chemistry and academic methodologies, reflecting differing priorities:
The choice of starting material significantly impacts the impurity profile. Oxidation of ibrutinib API inevitably generates trace levels of ibrutinib-related impurities (e.g., dimers, hydrolyzed acrylamide) alongside oxidation byproducts. Academic routes starting from advanced intermediates can produce different impurity sets, such as incompletely deprotected species or regioisomers formed during earlier coupling steps. This necessitates different analytical control strategies [1] [3].
Table 3: Comparison of Industrial vs. Academic Synthesis Strategies for Ibrutinib N1-Oxide
Characteristic | Industrial Synthesis | Academic Synthesis |
---|---|---|
Primary Goal | Scalable, cost-effective GMP production of impurity standard | Exploration of novel routes, mechanistic understanding, potential yield improvement |
Typical Starting Material | Ibrutinib API | Advanced intermediates (e.g., 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), Protected precursors |
Dominant Oxidation Method | mCPBA in DCM (0-5°C) | Alternative oxidants (H₂O₂/catalysts, enzymes), Oxidation prior to final coupling steps |
Purification Method | Crystallization (MeOH/H₂O, IPA/EtOAc) | Column Chromatography, Preparative HPLC |
Key Advantages | Fewer steps from API, Direct scalability, Compliance-ready | Potential for higher oxidation step yield, Avoidance of API sensitivity issues |
Major Limitations | Handling API sensitivity, Managing API-derived impurities | Added steps (protection/deprotection), Chromatography not scalable, Novel methods unproven at scale |
Analytical Focus | Validation per ICH Q3A/B, Strict specification limits | Characterization, Proof of structure, Method development |
Transitioning the synthesis of Ibrutinib N1-Oxide from laboratory to pilot or production scale presents distinct engineering and chemical challenges:
Advanced technologies offer solutions:
Table 4: Major Scalability Challenges and Mitigation Strategies for Ibrutinib N1-Oxide Production
Scalability Challenge | Root Cause | Potential Consequences | Mitigation Strategies |
---|---|---|---|
Exothermic Reaction | Heat of oxidation (ΔH ~ -80 kJ/mol) | Thermal runaway, Over-oxidation, Degradation, Safety incident | Jacketed reactors with -10°C capability; Controlled addition rate of oxidant solution; Diligent reaction monitoring (PAT) |
Peracid Handling Hazard | Instability of concentrated mCPBA | Explosion risk, Operator hazard | Use wetted powder or pre-dissolved solutions; Dedicated peroxide handling facilities; Strict safety protocols |
Purification Difficulty (mCBA removal) | Similar solubility profile to product | Failure to meet purity specs (<0.1% mCBA) | Optimized directional crystallization (IPA/EtOAc, MeOH/H₂O); Precise seeding and cooling control; Potential nanofiltration |
Product Instability (Hygro/Thermal) | Polar N-oxide group | Degradation during drying/storage; Reduced shelf-life | Low-temperature vacuum drying; Argon inertion during packaging; Glass vials with phenolic caps; Controlled storage conditions (2-8°C) |
In-process Reduction Risk | Sensitivity to reducing agents | Reversion to Ibrutinib; Purity loss | Avoid contact with reducing agents; Use high-purity solvents; Control metal ion contamination |
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4